molecular formula C18H17FN4O4S2 B2916182 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-99-7

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2916182
CAS RN: 899958-99-7
M. Wt: 436.48
InChI Key: WKUWGARHRHEBII-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O4S2 and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

In a study by Başoğlu et al. (2013), compounds containing a 1,3,4-oxadiazole nucleus, similar to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, were synthesized using a microwave-assisted method. These compounds were tested for antimicrobial, antilipase, and antiurease activities, revealing moderate antimicrobial effects against certain microorganisms, suggesting potential medicinal applications (Başoğlu et al., 2013).

Anti-Bacterial Study of N-Substituted Derivatives

Khalid et al. (2016) conducted a study on N-substituted derivatives of a compound structurally similar to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide. The research focused on synthesizing these derivatives and evaluating their anti-bacterial properties. The study indicated moderate to significant anti-bacterial activities, providing insights into potential pharmaceutical uses (Khalid et al., 2016).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, which include compounds with 1,3,4-oxadiazole and piperidine moieties akin to the compound . These analogues were evaluated as inhibitors of Mycobacterium tuberculosis GyrB, a promising area of research for developing new antituberculosis agents (Jeankumar et al., 2013).

Exploration of Orexin Receptor Mechanisms

Research by Piccoli et al. (2012) investigated the effects of various compounds, including those related to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, on orexin receptors. These receptors are involved in feeding, arousal, stress, and drug abuse, indicating potential therapeutic applications in disorders related to these areas (Piccoli et al., 2012).

Synthesis and Evaluation of Biological Activities

A study by Khalid et al. (2016) involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, structurally related to the compound in focus. These were evaluated for their biological activities, including screening against butyrylcholinesterase (BChE) enzyme. This suggests potential applications in treating diseases like Alzheimer's where BChE is a target (Khalid et al., 2016).

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S2/c19-14-5-3-13(4-6-14)17-21-22-18(27-17)20-16(24)12-7-9-23(10-8-12)29(25,26)15-2-1-11-28-15/h1-6,11-12H,7-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUWGARHRHEBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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